![molecular formula C19H22N2O3S B4184174 1-(3-phenylpropanoyl)-4-(phenylsulfonyl)piperazine](/img/structure/B4184174.png)
1-(3-phenylpropanoyl)-4-(phenylsulfonyl)piperazine
Overview
Description
1-(3-phenylpropanoyl)-4-(phenylsulfonyl)piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 1-(3-phenylpropanoyl)-4-(phenylsulfonyl)piperazine is not yet fully understood. However, it has been shown to act as a potent inhibitor of various enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
1-(3-phenylpropanoyl)-4-(phenylsulfonyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, cognition, and behavior.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(3-phenylpropanoyl)-4-(phenylsulfonyl)piperazine in lab experiments include its high potency, specificity, and low toxicity. However, its limitations include its high cost and limited availability.
Future Directions
There are several future directions for the research on 1-(3-phenylpropanoyl)-4-(phenylsulfonyl)piperazine. These include the development of more efficient synthesis methods, the identification of its exact mechanism of action, and the exploration of its potential applications in the treatment of other diseases. Additionally, further studies are needed to determine its long-term safety and efficacy.
Scientific Research Applications
1-(3-phenylpropanoyl)-4-(phenylsulfonyl)piperazine has been extensively studied for its potential applications in scientific research. It has been shown to have promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-3-phenylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-19(12-11-17-7-3-1-4-8-17)20-13-15-21(16-14-20)25(23,24)18-9-5-2-6-10-18/h1-10H,11-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJZAFWMMQQYNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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